molecular formula C12H12N2O2 B7497919 2-Methyl-4-(p-acetylaminophenyl)oxazole

2-Methyl-4-(p-acetylaminophenyl)oxazole

Cat. No. B7497919
M. Wt: 216.24 g/mol
InChI Key: BWJWTIJQYDOWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(p-acetylaminophenyl)oxazole, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to exhibit promising anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(p-acetylaminophenyl)oxazole involves the inhibition of the proteasome, a cellular complex responsible for protein degradation. 2-Methyl-4-(p-acetylaminophenyl)oxazole binds to the catalytic site of the proteasome, thereby inhibiting its activity and leading to the accumulation of misfolded and damaged proteins. This, in turn, triggers a cascade of events that ultimately lead to cell death.
Biochemical and Physiological Effects:
2-Methyl-4-(p-acetylaminophenyl)oxazole has been found to have several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, while suppressing anti-apoptotic proteins, such as Bcl-2. 2-Methyl-4-(p-acetylaminophenyl)oxazole also inhibits the NF-κB pathway, a signaling pathway involved in inflammation and cancer development.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Methyl-4-(p-acetylaminophenyl)oxazole is its broad-spectrum anticancer activity, which makes it a potential candidate for the development of new cancer therapies. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its clinical application. Furthermore, the mechanism of action of 2-Methyl-4-(p-acetylaminophenyl)oxazole is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.

Future Directions

There are several future directions for research on 2-Methyl-4-(p-acetylaminophenyl)oxazole. One area of interest is the development of analogs with improved pharmacokinetic properties and selectivity for specific cancer types. Another area of research is the investigation of the synergistic effects of 2-Methyl-4-(p-acetylaminophenyl)oxazole with other anticancer drugs. Furthermore, the potential antiviral and anti-inflammatory properties of 2-Methyl-4-(p-acetylaminophenyl)oxazole warrant further investigation. Overall, 2-Methyl-4-(p-acetylaminophenyl)oxazole has shown great promise as a potential therapeutic agent, and further research is needed to unlock its full potential.

Synthesis Methods

The synthesis of 2-Methyl-4-(p-acetylaminophenyl)oxazole involves the reaction of p-acetamidobenzaldehyde and 2-methyl-4-aminophenol in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated and refluxed to obtain 2-Methyl-4-(p-acetylaminophenyl)oxazole as a yellow solid.

Scientific Research Applications

2-Methyl-4-(p-acetylaminophenyl)oxazole has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer. 2-Methyl-4-(p-acetylaminophenyl)oxazole works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJWTIJQYDOWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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